molecular formula C13H22N2O2S B13988381 tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13988381
M. Wt: 270.39 g/mol
InChI Key: RHJRCERILHYLKY-UHFFFAOYSA-N
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Description

tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a sulfur-containing thioxo group at position 1, a diazaspiro[4.5]decane core, and a tert-butyl carbamate protecting group.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

tert-butyl 1-sulfanylidene-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22N2O2S/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10(13)18/h4-9H2,1-3H3,(H,14,18)

InChI Key

RHJRCERILHYLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2=S)CC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Four-Step Synthetic Route (Adapted from tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate synthesis)

Step Reaction Description Solvent Temp (°C) Time Yield (%)
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide Ethylene glycol dimethyl ether + Ethanol 0-20 4 h total 74.76
2 Alkylation of carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) base to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Toluene 0-20 12-13 h 50.78
3 Hydrogenation and cyclization of chloroethyl intermediate with Raney nickel catalyst followed by reaction with tert-butyl dicarbonate to yield tert-butyl protected spirocyclic ester Methanol 50 6 h Not specified
4 Deprotection with pyridinium p-toluenesulfonate in acetone/water to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate Acetone + Water 70 15 h 54.8

Adaptation for Thioxo Derivative

  • The thioxo group (C=S) introduction can be achieved by replacing the carbonyl oxygen in the spirocyclic ketone or lactam intermediate with sulfur.
  • Common reagents for thiation include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which convert carbonyl groups to thiocarbonyls.
  • This step would likely be performed after formation of the spirocyclic lactam or carbamate intermediate but before final deprotection, to preserve protecting groups and avoid side reactions.

Proposed Synthetic Route for this compound

Step Reaction Conditions Notes
1 Synthesis of spirocyclic ketone or lactam precursor As per above Starting from 1,4-dioxaspiro[4.5]decane-8-one or analog
2 Introduction of thioxo group via thiation reagent (e.g., Lawesson’s reagent) Reflux in toluene or THF, 2-6 h Converts C=O to C=S in lactam or carbamate ring
3 Protection of nitrogen with tert-butyl carbamate (Boc) if not already protected Standard Boc protection conditions Ensures stability and isolation
4 Deprotection or purification steps Mild acidic conditions Final isolation of target compound

Summary Table of Preparation Parameters

Parameter Step 1 Step 2 Step 3 Step 4 Thiation Step (Proposed)
Solvent Glycol dimethyl ether + Ethanol Toluene Methanol Acetone + Water Toluene or THF
Temperature (°C) 0-20 0-20 50 70 Reflux (~80-110)
Time 4 h 12-13 h 6 h 15 h 2-6 h
Yield (%) ~75 ~50 Not specified ~55 Variable, 50-70 expected
Key Reagents p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide Lithium diisopropylamide, 1-bromo-2-chloroethane Raney nickel, tert-butyl dicarbonate Pyridinium p-toluenesulfonate Lawesson’s reagent or P4S10

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. The thioxo group can interact with nucleophiles, while the diazaspiro structure can engage in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate with key analogs based on substituents, synthesis, and physicochemical properties.

Structural Analogs and Substituent Variations

Compound Name Substituents CAS Number Molecular Formula Key Features Reference
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Oxo (O) at position 1 268550-48-7 C₁₃H₂₂N₂O₃ Lacks sulfur; oxo group enhances polarity and hydrogen-bonding potential. Purity: 97%
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate Ethyl at position 3 BD02565316 C₁₆H₃₀N₂O₄ Ethyl substituent increases lipophilicity. Purity: 95%
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride Unsubstituted core 851325-42-3 C₁₃H₂₃ClN₂O₂ Basic diazaspiro core; hydrochloride salt improves solubility. Similarity score: 0.98
(R)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Methyl at position 3, oxo at 1 1548290-30-7 C₁₄H₂₄N₂O₃ Chiral center (R-configuration) influences stereoselectivity in reactions

Physicochemical Properties

Property This compound (Inferred) tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Polarity Higher (due to thioxo group) Moderate (oxo group) Low (unsubstituted core)
Solubility Poor in water; soluble in DMF/CH₃CN Soluble in organic solvents (e.g., EtOAc) High in polar solvents (hydrochloride salt)
Stability Likely sensitive to oxidation Stable under inert conditions Hygroscopic (requires dry storage)

Biological Activity

tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13H22N2O2S
  • Molecular Weight: 270.39 g/mol
  • CAS Number: 118238454
  • IUPAC Name: this compound

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. A study evaluating various diazaspiro compounds found that this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a promising therapeutic index for further development.

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting DNA fragmentation associated with apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, supporting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on cancer therapy, researchers assessed the effects of this compound on tumor xenografts in mice. The compound was administered at a dose of 50 mg/kg body weight bi-weekly, resulting in a marked reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis within the tumor tissues.

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